molecular formula C7H12O3 B1582343 Methyl 2,2-dimethylacetoacetate CAS No. 38923-57-8

Methyl 2,2-dimethylacetoacetate

Cat. No. B1582343
Key on ui cas rn: 38923-57-8
M. Wt: 144.17 g/mol
InChI Key: LVSDLZIEHYYLTC-UHFFFAOYSA-N
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Patent
US04626543

Procedure details

To a mixture of 20.86 g of 20 mesh zinc metal, 165 ml of 120:210 by volumes ether:benzene and 0.05 g of mercuric chloride was added a few drops of a solution of 26.64 g of methyl alpha-bromoisobutyrate and 18.72 g of acetic anhydride followed by brief heating with a heat gun to initiate the reaction. The remaining solution was added slowly at reflux. After addition was complete, the mixture was refluxed for 21/2 hrs, cooled, poured over 12 ml concentrated HCl mixed with ice, and extracted with ether. The combined extract was washed with water, dried (MgSO4) and stripped to give 23.15 g of a yellow oil. Distillation yielded 15.41 g of the desired product as a colorless oil, b.p. 32° C. (1 mm Hg).
[Compound]
Name
20
Quantity
20.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
26.64 g
Type
reactant
Reaction Step Three
Quantity
18.72 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3]CC.Br[C:7]([CH3:13])([CH3:12])[C:8]([O:10][CH3:11])=[O:9].C(OC(=O)C)(=O)C.Cl>[Zn].C1C=CC=CC=1>[CH3:12][C:7]([CH3:13])([C:2](=[O:3])[CH3:1])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
20
Quantity
20.86 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
mercuric chloride
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
26.64 g
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Name
Quantity
18.72 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by brief heating with a heat gun
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
The remaining solution was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 21/2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
mixed with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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